N-butyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Description
N-butyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-butyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-4-9-16-14(19)10-20-13-8-6-5-7-12(13)15-17-11(2)18-21-15/h5-8H,3-4,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAQNEYTPJYGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative under basic conditions to form the phenoxy-substituted oxadiazole.
Acylation: The final step involves the acylation of the phenoxy-substituted oxadiazole with butylamine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the oxadiazole ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides or pesticides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-butyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is known to enhance the stability and bioavailability of the compound, making it a valuable pharmacophore .
Comparison with Similar Compounds
N-butylacetamide: A simpler amide derivative with different chemical properties.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different functional groups attached to the acetic acid moiety.
Other oxadiazole derivatives: Compounds with variations in the substituents on the oxadiazole ring.
Uniqueness: N-butyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the combination of the oxadiazole ring and the phenoxyacetamide structure. This combination imparts specific chemical and biological properties that are not found in simpler amides or other oxadiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
